molecular formula C15H21Cl2NO2 B2553288 Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride CAS No. 1189664-19-4

Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride

Cat. No.: B2553288
CAS No.: 1189664-19-4
M. Wt: 318.24
InChI Key: MDTRUQBENVPVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21Cl2NO2 and its molecular weight is 318.24. The purity is usually 95%.
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Biological Activity

Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a chlorobenzyl group and an ethyl ester functional group. The synthesis typically involves:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Introduction of the Chlorobenzyl Moiety : Nucleophilic substitution reactions.
  • Esterification : Reaction with an alcohol in the presence of an acid catalyst.
  • Hydrochloride Formation : Salt formation by reacting the free base with hydrochloric acid.

This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

  • Case Study : A study demonstrated that piperidine derivatives significantly inhibited tumor growth in chick chorioallantoic membrane assays, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, such as acetyl-coenzyme A carboxylases (ACCs), which play crucial roles in fatty acid metabolism.

  • Activity Data : In vitro assays revealed that certain piperidine derivatives displayed IC50 values below 1000 nM against ACC1 and ACC2, indicating strong inhibitory effects with low cytotoxicity against normal human cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The chlorobenzyl moiety may enhance binding affinity to specific receptors or enzymes, facilitating stronger interactions that lead to biological responses.
  • Stability and Bioavailability : The piperidine ring contributes to the overall stability and bioavailability of the compound, enhancing its therapeutic potential.

Summary of Biological Activities

Activity TypeTargetIC50 (nM)Cytotoxicity (HELF Cells)
ACC InhibitionACC1<1000>100 μM
ACC InhibitionACC2<940>100 μM
Anticancer ActivityTumor Growth InhibitionN/AN/A

Properties

IUPAC Name

ethyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12;/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTRUQBENVPVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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